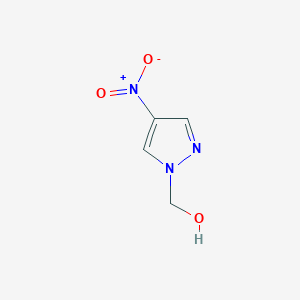

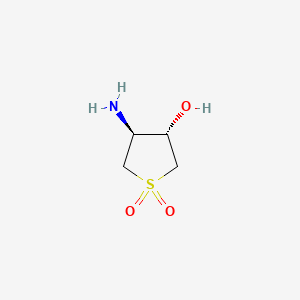

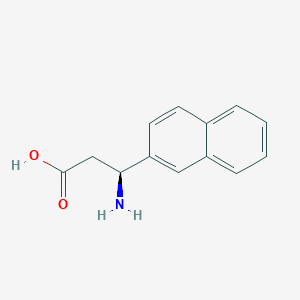

(3S,4S)-4-amino-1,1-dioxothiolan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,4S)-4-amino-1,1-dioxothiolan-3-ol, commonly referred to as ADT, is an organic compound with a wide range of applications in scientific research. It is a small molecule that can be synthesized in a number of ways and has been studied extensively in many areas, such as biochemistry, physiology, and pharmacology.

Applications De Recherche Scientifique

Synthesis of Biobased Epoxy Hardeners

Research has demonstrated the synthesis and characterization of oligobutadienes functionalized with primary amine groups, showcasing their utility as hardeners for epoxy resins. This approach, involving the addition of amino-acid derivatives through thiol-ene coupling, highlights the compound's role in producing materials with variable thermal properties, similar to those obtained with commercial hardeners. This application is significant for the development of new materials with enhanced performance and sustainability attributes (Auvergne et al., 2012).

Development of Fluorescent Sensors

The creation of fluorescent sensors for selective recognition of ions, such as aluminum, showcases another application area. These sensors exhibit "OFF-ON type" modes in the presence of specific ions, indicating the compound's potential in environmental monitoring and biomedical diagnostics. Such applications are exemplified by the development of fluorescent sensors that could be used for bacterial cell imaging, representing a significant step forward in bioimaging and sensing technologies (Yadav & Singh, 2018).

Antimicrobial and Anti-inflammatory Activities

The synthesis of diorganotin(IV) complexes derived from Schiff bases and their evaluation for antimicrobial, antioxidant, and anti-inflammatory activities represent a critical application in medicinal chemistry. These complexes demonstrate better antimicrobial activity compared to free ligands, showcasing the potential of (3S,4S)-4-amino-1,1-dioxothiolan-3-ol derivatives in developing new therapeutic agents (Devi, Yadav, & Singh, 2019).

Enantioselective Synthesis

The compound also finds application in the enantioselective synthesis of amino alcohol derivatives, serving as chiral ligands or intermediates in the synthesis of natural product analogs and pharmaceuticals. This aspect is crucial for the development of drugs with specific enantiomeric purity, which can significantly impact their biological activity and safety profiles (Grishina et al., 2011).

Coordination Chemistry and Biological Electron Transfer

Exploratory research into the selection and evolution of cysteine-specific side chains for iron–sulfur cluster binding in proteins underscores the importance of this compound derivatives in elucidating fundamental biological processes. This work provides insights into the structural and electronic requirements for efficient electron transfer in biological systems, contributing to our understanding of metabolic and regulatory mechanisms from an evolutionary perspective (Szilagyi et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been found to target ribosomal proteins . For instance, Anisomycin, a structurally related compound, targets several 60S ribosomal proteins . These proteins play a crucial role in protein synthesis, and any interaction with them can significantly affect cellular functions.

Mode of Action

This could potentially disrupt protein synthesis, thereby affecting cellular processes .

Biochemical Pathways

Disruption of this pathway can have downstream effects on various cellular processes, including cell growth and division .

Result of Action

This could lead to alterations in cellular processes, potentially affecting cell growth and division .

Propriétés

IUPAC Name |

(3S,4S)-4-amino-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXPOWCRPFUCHS-QWWZWVQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CS1(=O)=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20688-37-3 |

Source

|

| Record name | rac-(3R,4R)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1310896.png)